molecular formula C15H17NO3 B2481218 methyl (4,6,8-trimethyl-2-oxoquinolin-1(2H)-yl)acetate CAS No. 890092-46-3

methyl (4,6,8-trimethyl-2-oxoquinolin-1(2H)-yl)acetate

Cat. No. B2481218
CAS RN: 890092-46-3
M. Wt: 259.305
InChI Key: OWXCAYXFXACTBR-UHFFFAOYSA-N
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Description

  • Methyl (4,6,8-trimethyl-2-oxoquinolin-1(2H)-yl)acetate belongs to a class of organic compounds known for their complex quinoline structures and diverse chemical properties.

Synthesis Analysis

  • A study by Jiang Hong (2006) describes the synthesis of similar methyl trimethyl quinoline derivatives using aromatic aldehydes, dimedone, and methyl acetoacetate under microwave irradiation, offering a method with short reaction time, high yields, and environmental friendliness (Jiang Hong, 2006).

Molecular Structure Analysis

  • J. Mague et al. (2017) studied a structurally similar compound, revealing details about the molecular orientation and hydrogen bonding patterns that can be informative for understanding the structural aspects of this compound (J. Mague et al., 2017).

Chemical Reactions and Properties

  • A. Saeed et al. (2014) conducted a study on the reactivity of a similar compound, which could give insights into the potential chemical reactions and properties of this compound (A. Saeed et al., 2014).

Physical Properties Analysis

  • The physical properties, such as solubility, melting point, and density, can be inferred from similar compounds studied in the literature. For example, the work by M. Pereira et al. (1989) on cyclopalladated compounds provides useful insights into these aspects (M. Pereira et al., 1989).

Chemical Properties Analysis

  • The chemical properties, such as reactivity with other compounds, stability, and functional group interactions, can be deduced from studies like that of Yingwen Chen et al. (2017), who explored the synthesis of related isoquinolin derivatives (Yingwen Chen et al., 2017).

Scientific Research Applications

Structural Analysis and Synthesis

  • The crystal structure and Hirshfeld surface analysis of similar compounds, like ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, provide insight into the molecular interactions and stability of oxoquinoline-based compounds (Baba et al., 2019).

Chemical Synthesis and Characterization

  • Research on the synthesis of various quinoline derivatives, such as methyl 2-(quinolin-8-yloxy) acetate, reveals the methods for creating structurally complex and functionally diverse molecules (Saeed et al., 2014).

Antibacterial Properties

  • The antibacterial activity of related compounds, like phenyl-2-(4-{(N-(2,2,4-trimethyl-7-phenoxy-1,2-dihydroquinolin-6-yl)methylsulfonamido) methyl}-1H-1,2,3-triazol-1-yl)acetate, highlights the potential of oxoquinolin derivatives in combating bacterial infections (Sri et al., 2014).

Novel Derivatives and Medical Research

  • The creation of novel hydrazone derivatives from compounds like methyl α-[(4-oxoquinazolin-2-yl)thio]acetate, used in medical research for developing new therapeutic agents, demonstrates the versatility of oxoquinoline compounds (Al-ALAAF & Al-iraqi, 2021).

Radical-Scavenging Activity

  • Studies on the radical-scavenging and antimicrobial activities of quinoline derivatives, like (2-chloroquinolin-3-yl)methyl acetate, contribute to the understanding of their potential antioxidant properties (Tabassum et al., 2014).

Application in Osteoarthritis Research

  • A compound with a similar structure, 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide, has been identified as a potential drug candidate targeting MMP and ADAMTS in osteoarthritis research, underscoring the therapeutic potential of oxoquinoline derivatives (Inagaki et al., 2022).

Safety and Hazards

For safety information, you can refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . Please handle the compound with appropriate safety measures.

properties

IUPAC Name

methyl 2-(4,6,8-trimethyl-2-oxoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-9-5-11(3)15-12(6-9)10(2)7-13(17)16(15)8-14(18)19-4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXCAYXFXACTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)N2CC(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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